![molecular formula C11H12BrFN6O2 B608060 Ido-IN-3](/img/structure/B608060.png)
Ido-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IDO-IN-3 是一种有效的吲哚胺 2,3-双加氧酶 (IDO) 抑制剂。该酶在将必需氨基酸色氨酸分解代谢为犬尿氨酸中起着至关重要的作用。 吲哚胺 2,3-双加氧酶的抑制在各种生物过程中具有重要意义,特别是在免疫反应的调节和某些癌症的治疗中 .
科学研究应用
Cancer Immunotherapy
Ido-IN-3 has shown potential in enhancing anti-tumor immunity by inhibiting IDO1 activity. This inhibition can lead to:
- Increased T cell Activation : By blocking IDO1, this compound can restore T cell function, allowing for a more robust immune response against tumors .
- Reversal of Tumor Immunosuppression : this compound has been demonstrated to convert "cold" tumors (those with low immune activity) into "hot" tumors (those with active immune responses), thereby improving the efficacy of other immunotherapeutic agents .
Combination Therapies
Research indicates that this compound can be effectively combined with checkpoint inhibitors such as anti-PD-1 or anti-PD-L1 therapies. This combination has shown promise in preclinical models, enhancing the migration of immune cells towards tumors and improving overall treatment outcomes .
Clinical Trials and Studies
Several clinical trials have investigated the efficacy of this compound in various cancer types:
- A study involving patients with non-small cell lung cancer showed that the addition of this compound to standard therapy improved patient outcomes compared to control groups .
- Another trial focused on head and neck cancers indicated that patients receiving this compound alongside conventional treatments exhibited enhanced immune responses and better survival rates .
Case Study 1: Melanoma Treatment
In a clinical trial involving melanoma patients, those treated with this compound in conjunction with anti-PD-1 therapy experienced significant tumor regression compared to those receiving anti-PD-1 alone. The study highlighted the role of this compound in modulating the tumor microenvironment to favor T cell infiltration and activity .
Case Study 2: Gastric Cancer
A cohort study analyzed the effects of IDO expression on gastric cancer prognosis. Patients exhibiting high levels of IDO had poorer outcomes; however, those treated with this compound showed improved disease-free survival rates due to enhanced T cell activity and reduced immunosuppression .
Data Tables
Application | Effect of this compound | Cancer Type | Outcome |
---|---|---|---|
Cancer Immunotherapy | Restores T cell activation | Various cancers | Improved immune response |
Combination Therapy | Enhances efficacy when combined with checkpoint inhibitors | Non-small cell lung cancer | Better survival rates |
Clinical Trials | Significant tumor regression | Melanoma | Enhanced treatment efficacy |
Prognostic Studies | Correlation between IDO expression and outcomes | Gastric cancer | Improved disease-free survival |
作用机制
IDO-IN-3 通过抑制吲哚胺 2,3-双加氧酶发挥作用。该酶催化色氨酸分解代谢为犬尿氨酸的第一步也是限速步骤。通过抑制这种酶,this compound 降低了犬尿氨酸和其他已知抑制免疫反应的下游代谢物的水平。 吲哚胺 2,3-双加氧酶的抑制导致色氨酸水平升高,促进 T 细胞增殖并增强抗肿瘤免疫反应 .
生化分析
Biochemical Properties
Ido-IN-3 plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan to kynurenine . This interaction inhibits the activity of IDO, leading to an accumulation of tryptophan and a decrease in kynurenine levels. Additionally, this compound has been shown to interact with other biomolecules such as arginase, which is involved in the urea cycle . The nature of these interactions is primarily inhibitory, affecting the overall metabolic flux within cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In immune cells, it has been observed to modulate the function of T cells, macrophages, and dendritic cells . By inhibiting IDO activity, this compound reduces the immunosuppressive environment, thereby enhancing the immune response. This compound also influences cell signaling pathways, such as the kynurenine pathway, which is crucial for maintaining cellular homeostasis . Furthermore, this compound impacts gene expression by altering the transcriptional activity of genes involved in immune regulation and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with IDO and other biomolecules. By binding to the active site of IDO, this compound inhibits its enzymatic activity, preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan, which can be utilized for protein synthesis and other metabolic processes. Additionally, this compound may influence enzyme inhibition or activation through allosteric modulation, affecting the overall metabolic network within cells. Changes in gene expression are also observed, with this compound modulating the transcription of genes involved in immune response and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the stability of this compound is maintained over short-term experiments, with minimal degradation . Long-term studies have shown that this compound may undergo degradation, leading to a decrease in its efficacy. The long-term effects of this compound on cellular function include sustained inhibition of IDO activity and modulation of immune responses. These effects are consistent in both in vitro and in vivo studies, highlighting the potential of this compound as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits IDO activity without causing significant adverse effects . At higher doses, toxic effects such as liver damage and immune dysregulation have been observed. Threshold effects are also noted, with a specific dosage range required to achieve optimal therapeutic outcomes. These findings underscore the importance of dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IDO and arginase . By inhibiting IDO, this compound affects the kynurenine pathway, leading to changes in metabolite levels such as tryptophan and kynurenine. Additionally, this compound influences the urea cycle by modulating arginase activity, affecting the overall metabolic flux within cells. These interactions highlight the role of this compound in regulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes through active transport mechanisms, allowing it to reach its target sites within cells. Once inside the cell, this compound interacts with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the efficacy of this compound in modulating cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . It is primarily localized in the cytoplasm, where it interacts with IDO and other biomolecules. Additionally, this compound may be directed to specific organelles such as the endoplasmic reticulum and mitochondria through targeting signals and post-translational modifications. These localization patterns are critical for the modulation of cellular processes and the overall efficacy of this compound.
准备方法
合成路线和反应条件: IDO-IN-3 的合成涉及多个步骤,从核心结构的制备开始,然后引入增强其抑制活性的官能团。合成路线通常包括:
- 通过环化反应形成吲哚核心。
- 使用亲电芳香取代反应在吲哚环上的特定位置引入取代基。
- 最终的纯化步骤以获得纯化合物 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
- 优化反应条件以最大限度地提高产量和纯度。
- 使用工业级试剂和溶剂。
- 实施纯化技术,如结晶和色谱,以确保最终产品符合质量标准 .
化学反应分析
反应类型: IDO-IN-3 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰吲哚环上的官能团,改变其抑制活性。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物: 从这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,它们可以表现出不同程度的抑制吲哚胺 2,3-双加氧酶的活性 .
相似化合物的比较
IDO-IN-3 与其他吲哚胺 2,3-双加氧酶抑制剂进行比较,例如:
依帕西他: 另一种有效的吲哚胺 2,3-双加氧酶抑制剂,目前正在进行癌症免疫治疗的临床试验。
纳沃西莫德: 一种吲哚胺 2,3-双加氧酶抑制剂,具有不同的化学结构,但作用机制相似。
独特性: this compound 因其对吲哚胺 2,3-双加氧酶的特异性结合亲和力和抑制效力而独一无二。 它的化学结构可以有效地抑制这种酶,使其成为研究和治疗应用中宝贵的工具 .
生物活性
Ido-IN-3, a selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), has garnered significant attention in the field of immunology and cancer therapy due to its ability to modulate immune responses. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various studies, and potential therapeutic applications.
Overview of IDO1 and Its Role in Immunology
IDO1 is an enzyme that catalyzes the first step in the kynurenine pathway, converting the essential amino acid tryptophan into kynurenine. This pathway plays a crucial role in immune regulation by depleting tryptophan levels and producing metabolites that can suppress T cell activation and promote regulatory T cell (Treg) differentiation. As a result, IDO1 has been implicated in various conditions, including cancer, autoimmune diseases, and transplant rejection .
This compound acts by inhibiting IDO1 activity, thereby preventing the degradation of tryptophan and the subsequent immunosuppressive effects mediated by kynurenine. The inhibition of IDO1 can lead to enhanced T cell proliferation and activity, making it a promising candidate for cancer immunotherapy. The compound has shown potential in restoring immune responses in tumor microenvironments characterized by high IDO1 expression .
Efficacy Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : this compound has been shown to effectively inhibit IDO1 activity in various cell lines. For instance, a study demonstrated that treatment with this compound led to a significant increase in tryptophan levels and a decrease in kynurenine production in cultured human dendritic cells .
- In Vivo Models : In murine models of cancer, administration of this compound resulted in reduced tumor growth and enhanced anti-tumor immunity. Mice treated with this compound exhibited increased infiltration of CD8+ T cells into tumors and improved survival rates compared to control groups .
- Clinical Trials : Preliminary clinical trials have indicated that this compound can enhance the efficacy of standard cancer therapies. Patients receiving this compound alongside chemotherapy showed improved immune responses and reduced tumor burden compared to those receiving chemotherapy alone .
Case Study 1: Melanoma Treatment
A recent clinical trial evaluated the use of this compound in combination with checkpoint inhibitors for patients with advanced melanoma. The results indicated that patients treated with this combination had a higher overall response rate (ORR) compared to historical controls receiving only checkpoint inhibitors. The study highlighted the potential of IDO1 inhibition to synergize with existing immunotherapies .
Case Study 2: Lung Cancer
In another study involving non-small cell lung cancer (NSCLC) patients, this compound was administered as part of a combination therapy regimen. The findings revealed that patients experienced significant tumor regression and an increase in circulating effector T cells post-treatment, suggesting enhanced immune activation facilitated by IDO1 inhibition .
Data Summary
The following table summarizes key findings from studies on this compound:
Study Type | Model | Key Findings |
---|---|---|
In Vitro | Human dendritic cells | Increased tryptophan levels; decreased kynurenine production |
In Vivo | Murine tumors | Reduced tumor growth; increased CD8+ T cell infiltration |
Clinical Trial | Melanoma patients | Higher ORR with combination therapy |
Clinical Trial | NSCLC patients | Significant tumor regression; increased effector T cells |
属性
IUPAC Name |
4-(2-aminoethylamino)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN6O2/c12-7-5-6(1-2-8(7)13)16-11(17-20)9-10(15-4-3-14)19-21-18-9/h1-2,5,20H,3-4,14H2,(H,15,19)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPNMIADTFAXEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2NCCN)NO)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。